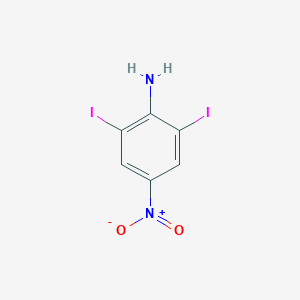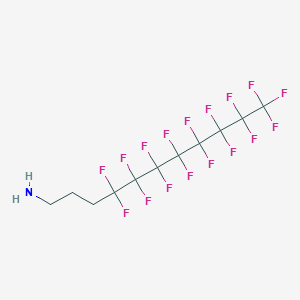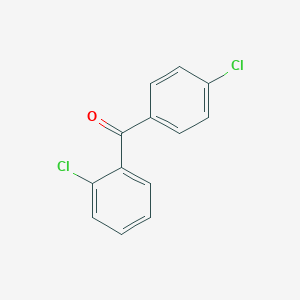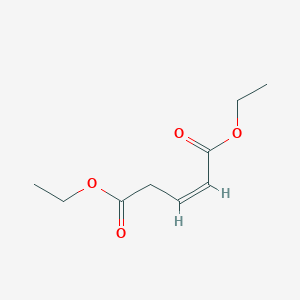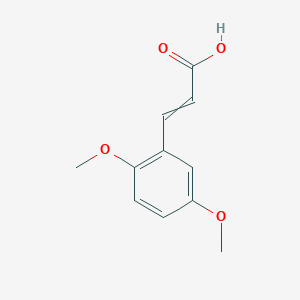
2,5-ジメトキシケイ皮酸
概要
説明
2,5-Dimethoxycinnamic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
科学的研究の応用
2,5-Dimethoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its antioxidant and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
生化学分析
Biochemical Properties
It is known to be a Bronsted acid, capable of donating a hydron to an acceptor .
Molecular Mechanism
It is known that it can donate a hydron to an acceptor, indicating that it may participate in proton transfer reactions .
Metabolic Pathways
It is known that it can donate a hydron to an acceptor, indicating that it may participate in proton transfer reactions .
準備方法
Synthetic Routes and Reaction Conditions: 2,5-Dimethoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the condensation of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine. The reaction mixture is refluxed at 90°C for 2 hours, followed by cooling and acidification with hydrochloric acid to precipitate the product .
Industrial Production Methods: In industrial settings, the synthesis of 2,5-dimethoxycinnamic acid often involves the use of dipotassium peroxodisulfate and palladium diacetate as catalysts in a solvent mixture of 1,4-dioxane and acetic acid. The reaction is carried out at 80°C for 24 hours, followed by purification through column chromatography .
化学反応の分析
Types of Reactions: 2,5-Dimethoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
作用機序
The mechanism of action of 2,5-dimethoxycinnamic acid involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: It acts by scavenging free radicals and reducing oxidative stress.
Quorum Sensing Inhibition: It disrupts the quorum sensing system in bacteria by binding to the CviR receptor, thereby inhibiting the expression of quorum sensing-related genes.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation by modulating various signaling pathways.
類似化合物との比較
2,5-Dimethoxycinnamic acid can be compared with other cinnamic acid derivatives such as:
- Caffeic Acid
- Ferulic Acid
- Sinapic Acid
- 3,4-Dimethoxycinnamic Acid
Uniqueness:
- Methoxy Groups: The presence of methoxy groups at the 2 and 5 positions distinguishes it from other derivatives, influencing its chemical reactivity and biological activity .
- Applications: Its specific applications in quorum sensing inhibition and anticancer research highlight its unique properties compared to other cinnamic acid derivatives .
By understanding the detailed aspects of 2,5-dimethoxycinnamic acid, researchers can further explore its potential in various fields and develop new applications based on its unique chemical properties.
特性
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10538-51-9, 38489-74-6 | |
| Record name | 2',5'-Dimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',5'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,5-Dimethoxycinnamic acid influence its ability to form complexes with metals?
A1: The presence of carboxylic acid and methoxy groups in 2,5-Dimethoxycinnamic acid enables it to act as a ligand in metal complexes. [] Research shows that it can form ternary complexes with copper(II) and phenanthroline derivatives. [] The carboxylic acid group can coordinate to the metal center in either a monodentate or bidentate fashion, while the methoxy groups provide additional points of interaction, influencing the geometry and stability of the resulting complex. []
Q2: Can 2,5-Dimethoxycinnamic acid influence the heat stability of milk?
A2: Unlike some phenolic compounds that can affect milk stability, research indicates that 2,5-Dimethoxycinnamic acid, along with its structural analog 3,4-dimethoxycinnamic acid, does not significantly impact the heat stability of either milk or concentrated milk. [] This suggests that the specific arrangement of functional groups in 2,5-Dimethoxycinnamic acid might not interfere with the delicate balance of protein interactions responsible for heat stability in milk.
Q3: Does the presence of nitro groups in cinnamic acid derivatives affect their crystal packing compared to 2,5-Dimethoxycinnamic acid?
A3: Yes, the introduction of nitro groups, as seen in 3,5-dinitrocinnamic acid, significantly alters the crystal packing compared to 2,5-Dimethoxycinnamic acid. [] While 3,5-dinitrocinnamic acid exhibits an unusual crystal structure dictated by C–H ⋯ O hydrogen bonds, a 1:1 molecular complex of 3,5-dinitrocinnamic acid with 2,5-Dimethoxycinnamic acid displays photoreactivity in the solid state. [] This highlights how subtle changes in molecular structure can lead to different intermolecular interactions and solid-state behavior.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


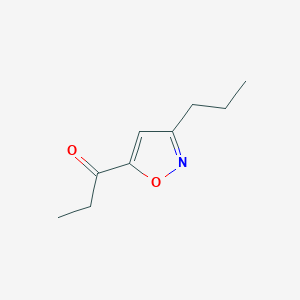
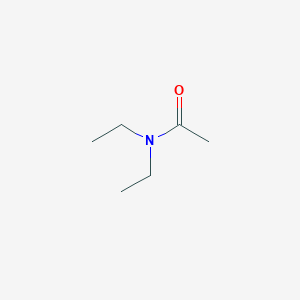
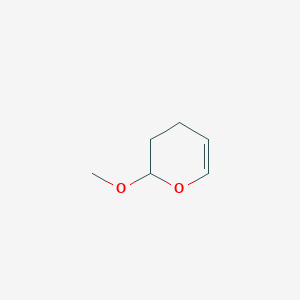
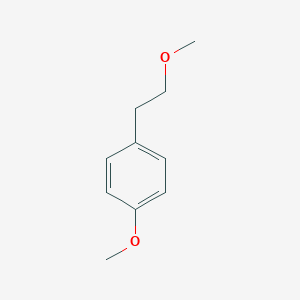
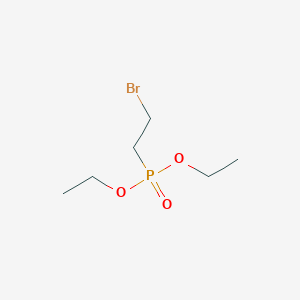

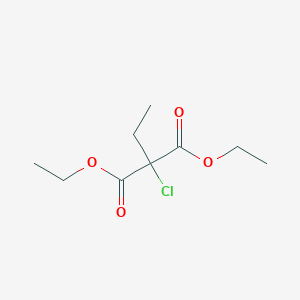


![4-[2-(biphenyl-4-yl)ethoxy]pyrido[2,3-d]pyrimidine](/img/structure/B146648.png)
